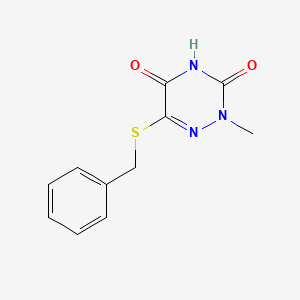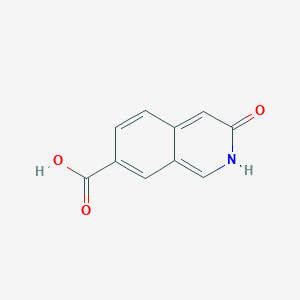
3-Hydroxyisoquinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyisoquinoline-7-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features a hydroxyl group at the third position and a carboxylic acid group at the seventh position on the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions to produce isoquinolines .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to provide efficient and environmentally friendly synthesis routes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydroisoquinoline derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides, anhydrides, and amines are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which have significant applications in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
3-Hydroxyisoquinoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-Hydroxyisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A structural isomer of isoquinoline, known for its antimalarial properties.
Isoquinoline: The parent compound of 3-Hydroxyisoquinoline-7-carboxylic acid, used in the synthesis of various alkaloids.
Quinazoline: Another heterocyclic compound with applications in medicinal chemistry
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups provide versatile sites for chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
3-oxo-2H-isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-6-1-2-7(10(13)14)3-8(6)5-11-9/h1-5H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
MHKAJFCCHPRRII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CNC(=O)C=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


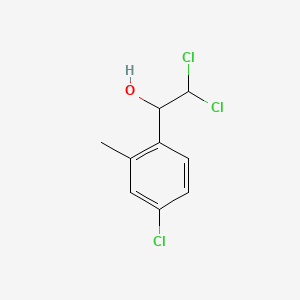
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
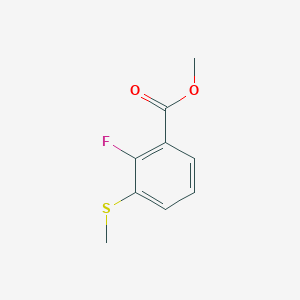
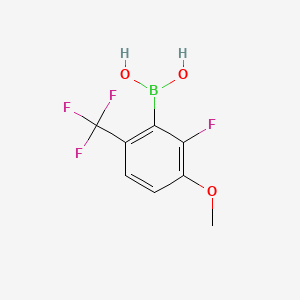
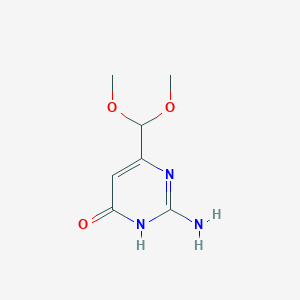
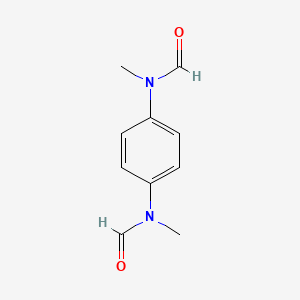

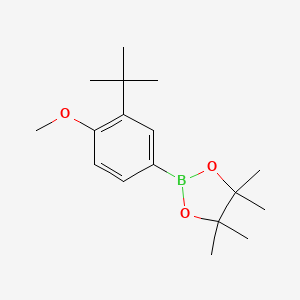
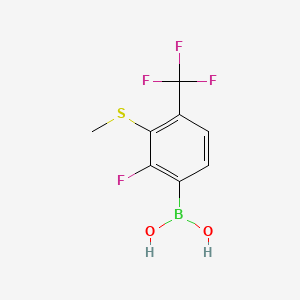
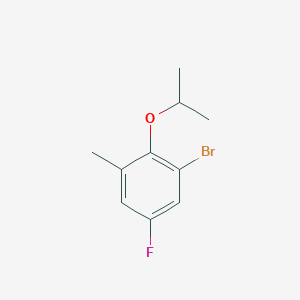
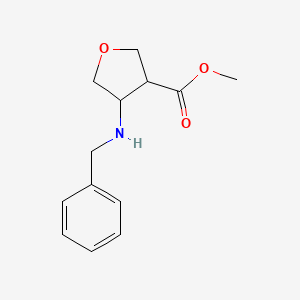
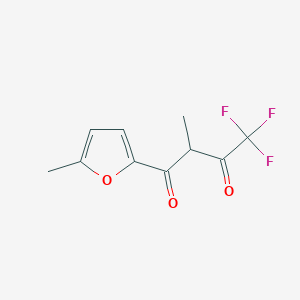
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
